![molecular formula C16H18N6O B2617750 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine CAS No. 537667-13-3](/img/structure/B2617750.png)
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is a compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine moiety that bears a methoxyphenyl group. Purine derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of the compound 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
It is known that the compound shows alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that the compound may bind to these receptors and modulate their activity.
Biochemical Pathways
These receptors play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
In silico docking and molecular dynamics simulations, binding data together with adme calculations identified the promising lead compounds . This suggests that the compound may have acceptable pharmacokinetic properties.
Result of Action
It has been suggested that the compound may induce apoptosis in certain cancer cells . This suggests that the compound may have potential anticancer activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine typically involves the reaction of a purine derivative with a piperazine compound. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with 4-(4-methoxyphenyl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purine ring can undergo reduction under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the piperazine moiety.
Applications De Recherche Scientifique
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine moiety and are studied for their alpha1-adrenergic receptor antagonistic activity.
4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one: This compound shares the methoxyphenylpiperazine structure and is investigated for its biological activities.
Uniqueness
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine is unique due to its purine core structure, which is not commonly found in other similar compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-23-13-4-2-12(3-5-13)21-6-8-22(9-7-21)16-14-15(18-10-17-14)19-11-20-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAARADRKONXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[(2-iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B2617668.png)
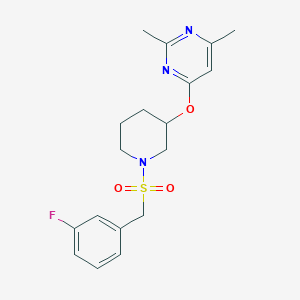
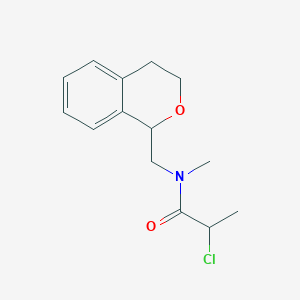
![N-methyl-2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2617673.png)
![{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid](/img/structure/B2617674.png)
![N-(2-chloro-4-methylphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2617675.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2617677.png)
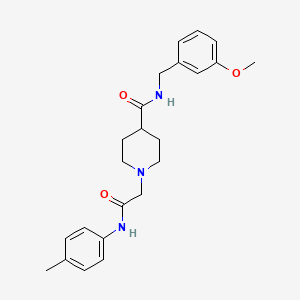
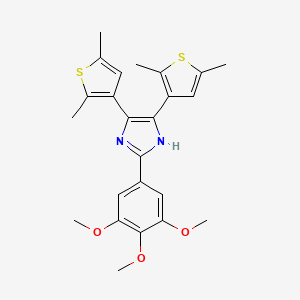

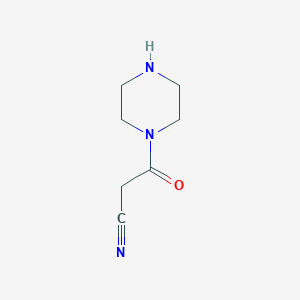
![2-Chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B2617685.png)
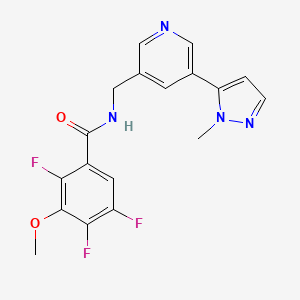
![3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2617689.png)
